molecular formula C31H38ClN3O14 B606930 (4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide CAS No. 125622-13-1

(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide

Cat. No. B606930
M. Wt: 712.1
InChI Key: FFXHLAIZZWJZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. A screen for antibiotics with activity against tetracycline-resistant microorganisms has led to the isolation of Dactylosporangium sp. (ATCC 53693), a producer of several novel tetracycline derivatives. The major fermentation products, dactylocyclines A and B, were purified and MIC values determined against tetracycline-resistant and tetracycline-sensitive Gram-positive bacteria. The dactylocyclines represent the first naturally occurring tetracycline C2 amides which lack cross resistance with tetracycline.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of various novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • It has also facilitated the creation of new quinoline proton sponges, demonstrating its utility in heterocyclic chemistry (Dyablo et al., 2015).

Drug Development and Medical Applications

  • The compound has been explored for its potential in developing serotonin-3 (5-HT3) receptor antagonists, which are significant in treating various medical conditions (Kuroita, Sakamori, & Kawakita, 2010).
  • It played a role in the development of analogs with maximum dock scores for binding with polymerase and capsular polysaccharide biosynthesis proteins, suggesting its importance in drug discovery for treating infections like streptococcus pneumonia (Sankar & Suresh, 2014).

Pharmacology

  • Studies have used this compound in the synthesis of novel antimicrobial agents containing dioxaphospholanes, highlighting its significance in pharmacology (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
  • Research on cyanoacetamide in heterocyclic chemistry using this compound has led to the synthesis of benzothiophenes with antitumor and antioxidant activities (Bialy & Gouda, 2011).

Structural Analysis and Compound Transformation

  • The compound has been instrumental in the study of stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines, a significant process in peptide synthesis (Fernandez et al., 2010).
  • Its use in palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been explored for synthesizing heterocyclic derivatives, crucial for organic chemistry research (Bacchi et al., 2005).

Miscellaneous Applications

  • The compound has been used in conductometric measurements, which are vital in studying drug absorption, transmission, and excretion in pharmaceutical sciences (ijrbat, 2014).
  • It has contributed to the synthesis of nucleoside analogues from branched-chain pyranosides, demonstrating its versatility in synthetic organic chemistry (Kordian et al., 2006).

properties

CAS RN

125622-13-1

Product Name

(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide

Molecular Formula

C31H38ClN3O14

Molecular Weight

712.1

IUPAC Name

7-chloro-4-(dimethylamino)-3,4a,10,12,12a-pentahydroxy-8-methoxy-6-((5-methoxy-4,6-dimethyl-4-nitrotetrahydro-2H-pyran-2-yl)oxy)-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

InChI

InChI=1S/C31H38ClN3O14/c1-11-26(47-7)28(2,35(44)45)10-15(48-11)49-29(3)12-9-30(42)23(34(4)5)22(38)18(27(33)41)25(40)31(30,43)24(39)16(12)21(37)17-13(36)8-14(46-6)20(32)19(17)29/h8,11-12,15,23,26,36,38-39,42-43H,9-10H2,1-7H3,(H2,33,41)

InChI Key

FFXHLAIZZWJZBW-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2(c3c(c(cc(c3Cl)OC)O)C(=O)C4=C(C5(C(=O)C(=C(C(C5(CC42)O)N(C)C)O)C(=O)N)O)O)C)(C)[N+](=O)[O-])OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Dactylocycline B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide
Reactant of Route 2
(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide
Reactant of Route 3
(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide
Reactant of Route 4
(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide
Reactant of Route 5
(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide
Reactant of Route 6
(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide

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